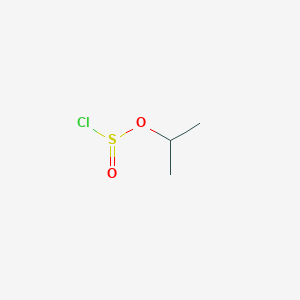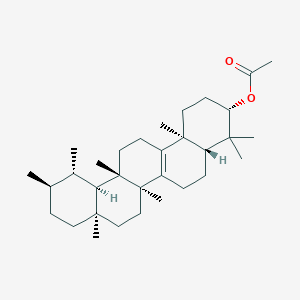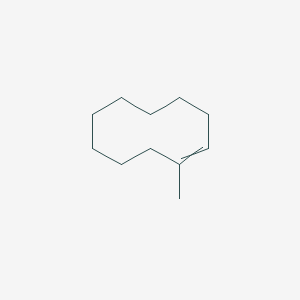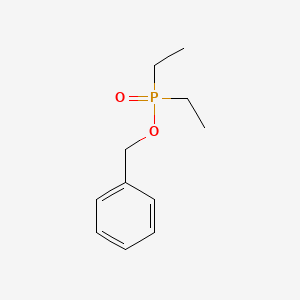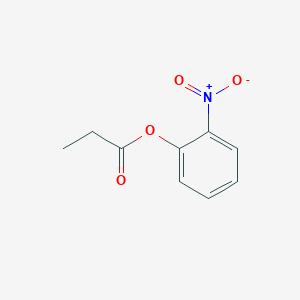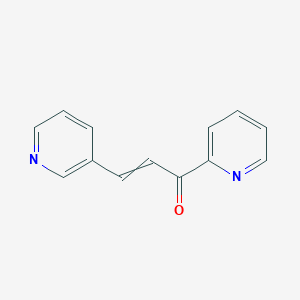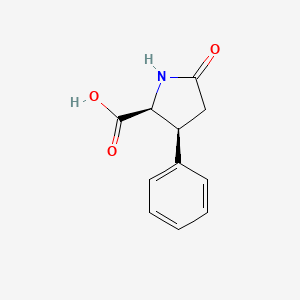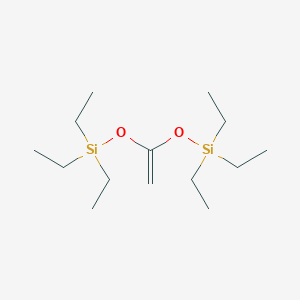![molecular formula C10H12O2S2 B14709931 Propanoic acid, 3-[[4-(methylthio)phenyl]thio]- CAS No. 13735-02-9](/img/structure/B14709931.png)
Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 3-[[4-(methylthio)phenyl]thio]- is an organic compound with the molecular formula C10H12O2S. It is also known as 4-(methylthio)benzenepropanoic acid. This compound is characterized by the presence of a propanoic acid group attached to a phenyl ring, which is further substituted with a methylthio group. It is a solid at room temperature with a melting point of approximately 98-102°C .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 3-[[4-(methylthio)phenyl]thio]- typically involves the reaction of 4-(methylthio)benzene with propanoic acid under specific conditions. One common method is the Friedel-Crafts acylation, where the aromatic ring undergoes acylation in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{CH3SC6H4} + \text{CH3CH2COCl} \xrightarrow{\text{AlCl3}} \text{CH3SC6H4CH2CH2CO2H} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: Propanoic acid, 3-[[4-(methylthio)phenyl]thio]- can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the methylthio group can be replaced by other functional groups. Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) are common examples.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Br2, Cl2
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Halogenated derivatives
科学的研究の応用
Propanoic acid, 3-[[4-(methylthio)phenyl]thio]- has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of propanoic acid, 3-[[4-(methylthio)phenyl]thio]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of essential biomolecules, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
- Propanoic acid, 3-(methylthio)-
- 3-(4-Methylthiophenyl)propionic acid
- 4-(Methylthio)benzenepropanoic acid
Comparison: Propanoic acid, 3-[[4-(methylthio)phenyl]thio]- is unique due to the presence of both a propanoic acid group and a methylthio-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain reactions, as well as unique biological activities .
特性
CAS番号 |
13735-02-9 |
|---|---|
分子式 |
C10H12O2S2 |
分子量 |
228.3 g/mol |
IUPAC名 |
3-(4-methylsulfanylphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C10H12O2S2/c1-13-8-2-4-9(5-3-8)14-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |
InChIキー |
LROOBFDHMUVFBY-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)SCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


